molecular formula C24H25ClO5 B11137411 7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one

Cat. No.: B11137411
M. Wt: 428.9 g/mol
InChI Key: UOVOKJJLYAQAEL-UHFFFAOYSA-N
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Description

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chromenone core, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromenone intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one is investigated for its potential therapeutic properties. It may exhibit anticancer, anti-inflammatory, or antimicrobial activities, although further research is needed to confirm these effects .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility .

Mechanism of Action

The mechanism of action of 7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methyl-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated benzodioxole moiety and the hexyl chain differentiates it from other chromenone derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields .

Properties

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-hexyl-4-methylchromen-2-one

InChI

InChI=1S/C24H25ClO5/c1-3-4-5-6-7-19-15(2)18-9-8-17(11-21(18)30-24(19)26)27-13-16-10-22-23(12-20(16)25)29-14-28-22/h8-12H,3-7,13-14H2,1-2H3

InChI Key

UOVOKJJLYAQAEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC3=CC4=C(C=C3Cl)OCO4)OC1=O)C

Origin of Product

United States

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